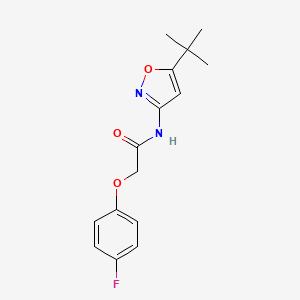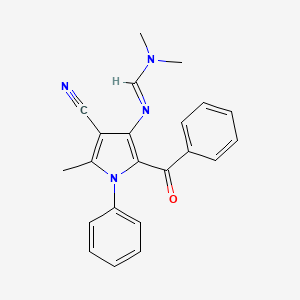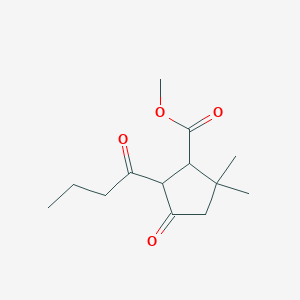![molecular formula C11H8N4O5 B4933671 3-[(3,5-dinitro-2-pyridinyl)amino]phenol CAS No. 326899-75-6](/img/structure/B4933671.png)
3-[(3,5-dinitro-2-pyridinyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-dinitro-2-pyridinyl)amino]phenol, commonly known as DNOC, is a synthetic organic compound that has been extensively used in the agricultural industry as a herbicide, insecticide, and fungicide. DNOC has been used in various formulations to control weeds, pests, and diseases in crops such as cotton, tobacco, and fruits. Despite its effectiveness in crop protection, DNOC has been banned in many countries due to its toxic nature and potential health hazards.
Wirkmechanismus
DNOC exerts its biological effects by inhibiting the activity of enzymes involved in oxidative phosphorylation and energy metabolism. DNOC has been shown to inhibit the activity of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and an increase in oxidative stress, which ultimately leads to cell death.
Biochemical and Physiological Effects
DNOC has been shown to have toxic effects on various organs such as the liver, kidney, and lungs. DNOC exposure has been associated with liver damage, kidney damage, and respiratory distress. DNOC has also been shown to have teratogenic effects and can cause developmental abnormalities in fetuses.
Vorteile Und Einschränkungen Für Laborexperimente
DNOC has been widely used in laboratory experiments to study its biological effects. DNOC is readily available and can be synthesized using simple chemical reactions. However, the use of DNOC in laboratory experiments is limited due to its toxic nature and potential health hazards.
Zukünftige Richtungen
There are several future directions for the study of DNOC. One potential direction is the development of novel DNOC derivatives with improved anti-tumor activity and reduced toxicity. Another direction is the study of the molecular mechanisms underlying the anti-tumor activity of DNOC. Additionally, the potential use of DNOC in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesemethoden
DNOC can be synthesized by the nitration of 3-amino phenol with nitric acid and sulfuric acid. The resulting product is then treated with pyridine to obtain 3-[(3,5-dinitro-2-pyridinyl)amino]phenol. This synthesis method is widely used in the production of DNOC for commercial use.
Wissenschaftliche Forschungsanwendungen
DNOC has been extensively studied for its potential use in cancer therapy. Studies have shown that DNOC has anti-tumor activity and can induce apoptosis in cancer cells. DNOC has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. DNOC has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(3,5-dinitropyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVFUGNWYODCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385705 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326899-75-6 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)

![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)


![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)

![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
